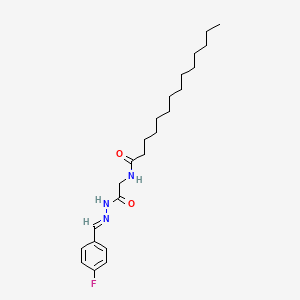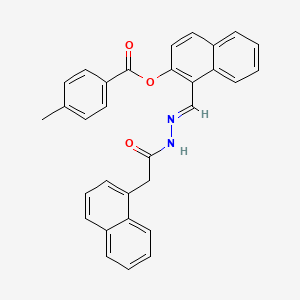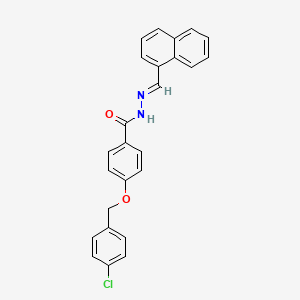
N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound characterized by the presence of a fluorobenzylidene group, a hydrazino group, and a tetradecanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent, such as tetradecanoyl chloride, under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, with a base such as triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with biological macromolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorobenzylidene group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(4-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- 4-CL-N-(2-((2-(4-Fluorobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
Uniqueness
N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is unique due to its long tetradecanamide chain, which can influence its solubility, stability, and biological activity. The presence of the fluorobenzylidene group also imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets.
Propiedades
Número CAS |
767335-54-6 |
|---|---|
Fórmula molecular |
C23H36FN3O2 |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C23H36FN3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(28)25-19-23(29)27-26-18-20-14-16-21(24)17-15-20/h14-18H,2-13,19H2,1H3,(H,25,28)(H,27,29)/b26-18+ |
Clave InChI |
AGXRBIFSIZXAJT-NLRVBDNBSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)F |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-bromophenyl)methylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide](/img/structure/B12025592.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile](/img/structure/B12025599.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12025600.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12025602.png)
![6-[(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12025604.png)






![3-(4-bromophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12025661.png)
![6-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12025662.png)
![6-(3-bromophenyl)-2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12025668.png)
